![molecular formula C18H17N3OS B3129580 Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether CAS No. 339102-46-4](/img/structure/B3129580.png)
Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether
Overview
Description
Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mechanism of Action
The exact mechanism of action of Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In addition, it has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether is its potential application in various fields, including medicine and materials science. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in these fields.
Future Directions
There are several future directions for the study of Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether. In the field of medicine, future studies could focus on optimizing its use as an anti-inflammatory and anti-cancer agent, as well as exploring its potential application in other areas, such as neurodegenerative diseases. In the field of materials science, future studies could focus on optimizing its use as a hole-transporting material in organic solar cells, as well as exploring its potential application in other areas, such as OLEDs. Additionally, future studies could focus on further understanding its mechanism of action and identifying potential targets for its use in various fields.
Scientific Research Applications
Methyl 4-{[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]sulfanyl}phenyl ether has been studied for its potential application in various fields. In the field of medicine, it has shown promising results as an anti-inflammatory and anti-cancer agent. In addition, it has also been studied for its potential application as a photosensitizer in photodynamic therapy for cancer treatment. In the field of materials science, it has been studied for its potential application as a hole-transporting material in organic solar cells.
properties
IUPAC Name |
5-(4-methoxyphenyl)sulfanyl-6-methyl-3-(4-methylphenyl)-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-4-6-14(7-5-12)17-19-18(13(2)20-21-17)23-16-10-8-15(22-3)9-11-16/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFVZCKSACVWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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